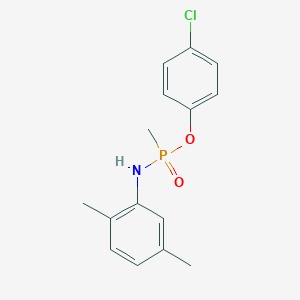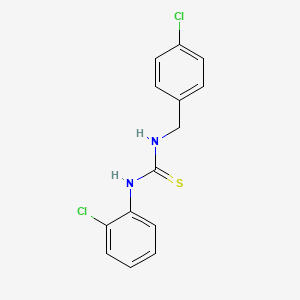![molecular formula C17H18Cl2N2O3 B5723603 N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, commonly known as Diuron, is a herbicide widely used in agricultural and non-agricultural settings to control the growth of weeds. It belongs to the class of substituted urea herbicides and is known for its broad-spectrum activity against various plant species. In
Mechanism of Action
Diuron acts by inhibiting photosynthesis in plants. It blocks the electron transfer chain in photosystem II, thereby preventing the production of ATP and NADPH, which are essential for the growth and survival of plants.
Biochemical and Physiological Effects:
Diuron has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and lipid peroxidation. It also affects the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In animals, Diuron has been found to accumulate in the liver and kidneys, and has been shown to cause hepatotoxicity and nephrotoxicity.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide and has been extensively studied in laboratory experiments. Its broad-spectrum activity against various plant species makes it a valuable tool for plant research. However, its toxicity and potential impact on the environment limit its use in certain experiments.
Future Directions
There are several areas of research that can be explored in relation to Diuron. One area of interest is its potential use in cancer treatment, as it has been found to exhibit cytotoxicity against certain cancer cell lines. Another area of research is the development of more selective herbicides that target specific plant species, thereby reducing the potential impact on non-target organisms. Additionally, the impact of Diuron on soil microbial communities and its potential to affect soil health and nutrient cycling is an important area of research.
Synthesis Methods
Diuron is synthesized by reacting 3,4-dichloroaniline with 3,4-dimethoxyphenylacetonitrile in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrolyzed to obtain Diuron.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal activity and its impact on the environment. It has also been investigated for its potential use in other areas such as cancer treatment, as it has been found to exhibit cytotoxicity against certain cancer cell lines.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-23-15-6-3-11(9-16(15)24-2)7-8-20-17(22)21-12-4-5-13(18)14(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVINSFGARLMWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)
![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)

![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)

![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)


![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)